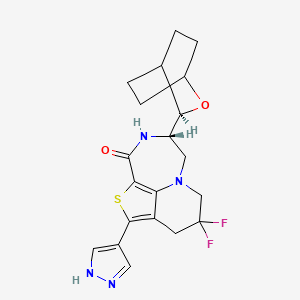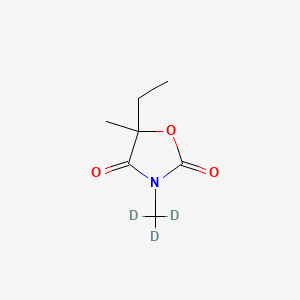
Parametadione-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parametadione-d3 is a deuterated form of paramethadione, an anticonvulsant drug belonging to the oxazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of paramethadione. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of parametadione-d3 involves the incorporation of deuterium atoms into the paramethadione molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Parametadione-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinedione derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazolidinedione derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Parametadione-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of paramethadione in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of paramethadione.
Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.
Biological Research: Understanding the interaction of paramethadione with biological targets and its effects on cellular processes.
Mecanismo De Acción
Parametadione-d3, like paramethadione, acts by reducing T-type calcium currents in thalamic neurons. This inhibition of calcium currents dampens the abnormal thalamocortical rhythmicity associated with absence seizures. The molecular targets include voltage-dependent T-type calcium channel subunits, which play a crucial role in the propagation of electrical signals in neurons.
Comparación Con Compuestos Similares
Similar Compounds
Trimethadione: Another oxazolidinedione anticonvulsant with similar properties but a higher side effect profile.
Ethadione: A related compound with anticonvulsant activity but different pharmacokinetic properties.
Uniqueness
Parametadione-d3 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/i3D3 |
Clave InChI |
VQASKUSHBVDKGU-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)C(OC1=O)(C)CC |
SMILES canónico |
CCC1(C(=O)N(C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




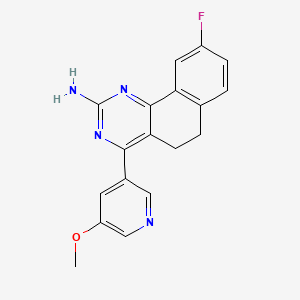
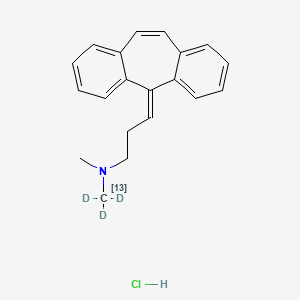



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

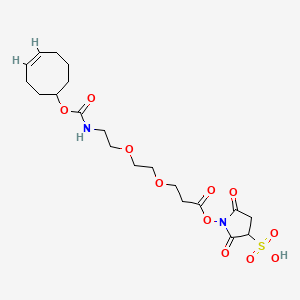
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
